molecular formula C12H11N3O B1461073 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol CAS No. 1159818-73-1

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B1461073
CAS No.: 1159818-73-1
M. Wt: 213.23 g/mol
InChI Key: VNJXOAPYTZDXHP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol” is a chemical compound that has gained immense importance in the field of drug discovery and medicinal chemistry. It is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . The synthesis process involves the design and creation of novel heterocyclic compounds with potential biological activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11N3O. The molecular weight is 213.23 g/mol. Further details about the molecular structure might be available in specific scientific literature or databases.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions likely involve the formation of novel 2-(pyridin-2-yl) pyrimidine derivatives . More detailed information about the specific reactions can be found in specialized chemical literature .

Scientific Research Applications

Synthesis and Biological Screening

  • A study synthesized a series of pyrimidine derivatives, including compounds related to 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol, and screened them for various biological activities. Some compounds showed notable anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).

Synthesis and Use in Complexes

  • A study involved the synthesis of iron(II) and cobalt(II) complexes using ligands like this compound, focusing on their electrochemical properties and potential applications (Cook, Tuna, & Halcrow, 2013).

Antimicrobial and Antioxidant Properties

  • Research on compounds formed from condensation reactions involving pyridine derivatives showed that some have moderate antifungal activity and potential in antibacterial and antifungal areas (Rusnac et al., 2020).

Anti-Fibrosis Activity

  • A study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities. Some compounds exhibited better anti-fibrotic activities than standard drugs and showed potential as novel anti-fibrotic drugs (Gu et al., 2020).

Anticancer Drug Candidates

  • Research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives revealed their potential as potent and selective inhibitors of CDK4 and CDK6, with applications as anticancer drug candidates (Tadesse et al., 2017).

Anticancer Activity of Ru(II) Complexes

  • A bis-pyrimidine based ligand was synthesized and used in a dimetallic Ru(II) cymene complex, showing strong anticancer activity in non-small cell lung cancer via a p53-dependent pathway (Bhatti et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .

Mode of Action

This compound interacts with its target, the Serine/threonine-protein kinase ATR, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase ATR by this compound affects several biochemical pathways. These include the DNA damage response pathway and cell cycle regulation pathway . The downstream effects of these disruptions can lead to changes in cell growth and division .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Serine/threonine-protein kinase ATR . This can lead to disruptions in DNA repair and cell cycle progression, potentially affecting cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and exerts its effects .

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are critical in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have wide-ranging effects on cellular metabolism and gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For instance, it can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in gene expression and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis, thereby reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of effects, including the alteration of signaling pathways and changes in gene expression. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound can influence the activity of metabolic enzymes, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be targeted to the mitochondria, where it affects energy production and apoptosis. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .

Properties

IUPAC Name

2-cyclopropyl-4-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-7-10(9-3-1-2-6-13-9)14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJXOAPYTZDXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237206
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-73-1
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159818-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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